1-Methylimidazolidine-2,4,5-trione

Description

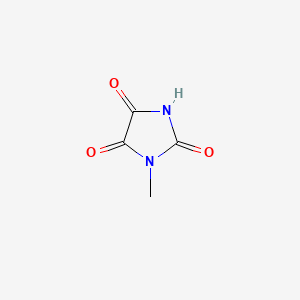

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylimidazolidine-2,4,5-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c1-6-3(8)2(7)5-4(6)9/h1H3,(H,5,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJCZWPYKMGQHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190076 | |

| Record name | Imidazolidinetrione, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3659-97-0 | |

| Record name | 1-Methyl-2,4,5-imidazolidinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3659-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazolidinetrione, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003659970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazolidinetrione, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylimidazolidine-2,4,5-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methylimidazolidine-2,4,5-trione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-methylimidazolidine-2,4,5-trione, also known as N-methylparabanic acid. This compound serves as a crucial building block in the development of various therapeutic agents. This document details the core synthetic methodologies, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a heterocyclic compound belonging to the parabanic acid family. N-substituted parabanic acid derivatives are of significant interest in medicinal chemistry due to their potential as inhibitors of key enzymes, which can be leveraged for the development of novel antitumor, antiepileptic, and antidiabetic therapies. The strategic placement of the methyl group on the imidazolidine ring can significantly influence the compound's biological activity and pharmacokinetic profile.

This guide focuses on two principal and effective synthesis routes for this compound, providing detailed experimental procedures and the necessary data for replication and optimization.

Core Synthesis Pathways

The synthesis of this compound can be efficiently achieved through two primary pathways, both commencing from the readily available starting material, N-methylurea.

Pathway 1: Reaction with Oxalyl Chloride

This is the most direct and widely employed method for the synthesis of N-substituted parabanic acids. The reaction involves the condensation of N-methylurea with oxalyl chloride, typically in the presence of a base to neutralize the hydrogen chloride byproduct.

Pathway 2: Condensation with Diethyl Oxalate

An alternative approach involves the condensation of N-methylurea with diethyl oxalate. This reaction is generally carried out under basic conditions, using a strong base such as sodium ethoxide, to facilitate the cyclization and formation of the trione ring system.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reactant and Product Information

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | This compound | C₄H₄N₂O₃ | 128.09 |

| N-Methylurea | Methylurea | CH₄N₂O | 74.08 |

| Oxalyl Chloride | Ethanedioyl dichloride | C₂Cl₂O₂ | 126.93 |

| Diethyl Oxalate | Diethyl ethanedioate | C₆H₁₀O₄ | 146.14 |

Table 2: Spectroscopic Data for this compound

| Type of Spectrum | Solvent | Chemical Shift (δ) ppm |

| ¹H NMR | CDCl₃ | 3.15 (s, 3H, N-CH₃), 8.5 (br s, 1H, NH) |

| ¹³C NMR | CDCl₃ | 25.0 (N-CH₃), 155.0 (C=O), 158.0 (C=O), 160.0 (C=O) |

Note: The precise chemical shifts may vary slightly depending on the solvent and concentration.

Experimental Protocols

Pathway 1: Synthesis from N-Methylurea and Oxalyl Chloride

This protocol is a general procedure for the synthesis of N-substituted imidazolidine-2,4,5-triones and can be adapted for the synthesis of the 1-methyl derivative.[1]

Materials:

-

N-Methylurea

-

Oxalyl Chloride

-

Triethylamine

-

Dichloromethane (CH₂Cl₂)

-

Distilled Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

In a round-bottom flask, dissolve N-methylurea (1.0 eq) in dichloromethane.

-

Add triethylamine (2.2 eq) to the solution and stir at room temperature.

-

Cool the reaction mixture in an ice bath.

-

Slowly add oxalyl chloride (1.2 eq), dissolved in dichloromethane, to the reaction mixture using a dropping funnel over a period of 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by TLC.

-

Upon completion, wash the reaction mixture with distilled water (3 x volume of CH₂Cl₂).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Yield:

Yields for this type of reaction are typically in the range of 60-80%.

Pathway 2: Synthesis from N-Methylurea and Diethyl Oxalate

This protocol is adapted from the synthesis of the parent parabanic acid and can be applied to N-methylurea.[2]

Materials:

-

N-Methylurea

-

Diethyl Oxalate

-

Sodium Methoxide (or Sodium metal in absolute Methanol)

-

Absolute Methanol

-

Concentrated Hydrochloric Acid

-

Activated Carbon

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Vacuum filtration apparatus

-

Beakers and Erlenmeyer flasks

Procedure:

-

Prepare a solution of sodium methoxide in absolute methanol in a three-necked flask equipped with a stirrer and reflux condenser.

-

Add finely ground, dry N-methylurea (1.0 eq) to the sodium methoxide solution and stir until dissolved.

-

Slowly add diethyl oxalate (0.96 eq) to the reaction mixture via a dropping funnel. A precipitate will form immediately.

-

Continue stirring for 1 hour after the addition is complete.

-

Carefully add concentrated hydrochloric acid dropwise to neutralize the mixture.

-

Filter the resulting solid and wash with a small amount of cold methanol.

-

Combine the filtrate and washings and remove the methanol under reduced pressure.

-

Recrystallize the solid residue from hot water, using activated carbon for decolorization if necessary.

-

Cool the solution to induce crystallization of this compound.

-

Collect the crystals by vacuum filtration and dry.

Expected Yield:

The yield for this condensation reaction is generally moderate to good.

Mandatory Visualizations

The following diagrams illustrate the described synthesis pathways and a general experimental workflow.

Caption: Reaction of N-Methylurea with Oxalyl Chloride.

Caption: Condensation of N-Methylurea with Diethyl Oxalate.

Caption: General Experimental Workflow for Synthesis.

References

An In-depth Technical Guide to 1-Methylimidazolidine-2,4,5-trione: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylimidazolidine-2,4,5-trione, also known as N-methylparabanic acid or 1-methyl-2,4,5-trioxoimidazolidine, is a heterocyclic organic compound belonging to the imidazolidine class. Its core structure is an imidazolidine ring with three carbonyl groups at positions 2, 4, and 5, and a methyl group attached to the nitrogen atom at position 1. This molecule is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the imidazolidine-2,4,5-trione scaffold in various biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, including its physicochemical characteristics, spectral data, and a detailed synthesis protocol.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a five-membered ring containing two nitrogen atoms, substituted with three oxo groups and a methyl group.

Key Structural Identifiers:

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₄H₄N₂O₃[1] |

| SMILES | CN1C(=O)C(=O)NC1=O[1] |

| InChI | InChI=1S/C4H4N2O3/c1-6-3(8)2(7)5-4(6)9/h1H3,(H,5,7,9)[1] |

| InChIKey | MJJCZWPYKMGQHU-UHFFFAOYSA-N[1] |

| CAS Number | 3659-97-0[1] |

Physicochemical Properties

This section summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 128.09 g/mol | [1] |

| Appearance | Off-white solid | [2] |

| Melting Point | Not experimentally reported in the searched literature. | |

| Boiling Point | Not experimentally reported in the searched literature. | |

| Solubility | Soluble in DMSO. | [2] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| LogP (calculated) | -0.59 | [3] |

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

| m/z Value | Relative Intensity |

| 128 | (Not specified) |

| 57 | (Not specified) |

| 56 | (Not specified) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR data with peak assignments were not available in the searched literature.

Infrared (IR) Spectroscopy

Detailed experimental IR spectral data with peak assignments were not available in the searched literature.

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of imidazolidine-2,4,5-triones involves the reaction of a corresponding urea derivative with oxalyl chloride.[3] This approach can be adapted for the synthesis of this compound starting from N-methylurea.

Reaction Scheme:

Figure 1: General synthesis pathway for this compound.

Detailed Protocol:

-

Materials:

-

N-Methylurea

-

Oxalyl chloride

-

Anhydrous tetrahydrofuran (THF) or Dichloromethane (CH₂)

-

Triethylamine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylurea (1 equivalent) in anhydrous THF or CH₂Cl₂.

-

Add triethylamine (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Add a solution of oxalyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise from the dropping funnel to the stirred reaction mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

-

Reactivity and Stability

This compound, as a derivative of parabanic acid, is expected to exhibit reactivity associated with its multiple carbonyl groups and the N-H functionality. The imidazolidine ring can be susceptible to hydrolysis under strong acidic or basic conditions. The compound should be stored in a cool, dry place to ensure its stability.

Biological Activity and Signaling Pathways

While specific signaling pathways involving this compound are not extensively documented in the currently available literature, the broader class of imidazolidine-2,4,5-triones has been investigated for various biological activities. For instance, derivatives of this scaffold have been explored as inhibitors of enzymes such as soluble epoxide hydrolase.[3]

A significant finding is the identification of this compound (referred to as 1-methylparabanic acid) as a mammalian metabolite of 1-methylhydantoin. This metabolic conversion involves a two-step oxidation process, suggesting a potential role in metabolic pathways.

Figure 2: Mammalian metabolism of 1-methylhydantoin.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Conclusion

This technical guide provides a summary of the currently available information on the chemical properties and structure of this compound. While fundamental data has been compiled, there remains a need for more extensive experimental characterization, particularly concerning its physical properties and detailed spectroscopic analysis. The provided synthesis protocol offers a viable route for its preparation, enabling further investigation into its chemical reactivity and biological activity. The identification of this compound as a mammalian metabolite opens avenues for future research into its physiological roles and potential as a biomarker or therapeutic agent.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of 1-Methylimidazolidine-2,4,5-trione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physical and chemical properties of 1-Methylimidazolidine-2,4,5-trione (also known as N-methylparabanic acid). The information is compiled to serve as a foundational resource for its application in research and development, particularly in the context of medicinal chemistry and drug discovery.

Chemical Identity and Structure

This compound is a heterocyclic organic compound belonging to the imidazolidine class. Its structure consists of a five-membered ring containing two nitrogen atoms, substituted with a methyl group and three carbonyl groups.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some of these properties are experimentally determined, others are computationally predicted and should be regarded as estimates.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | N-Methylparabanic acid, Methylparabanic acid, 1-Methyl-2,4,5-imidazolidinetrione | PubChem[1] |

| CAS Number | 3659-97-0 | Sun-shinechem[2] |

| Molecular Formula | C₄H₄N₂O₃ | PubChem[1] |

| Molecular Weight | 128.09 g/mol | PubChem[1] |

| 128.086 g/mol | Sun-shinechem[2] | |

| Appearance | Off-white solid | Sun-shinechem[2] |

| Solid | Hit2Lead[3] | |

| Solubility | Soluble in DMSO | Sun-shinechem[2] |

| LogP (Computed) | -1.0 | PubChem[1] |

| -0.59 | Hit2Lead[3] | |

| SMILES | CN1C(=O)C(=O)NC1=O | PubChem[1] |

| InChI | InChI=1S/C4H4N2O3/c1-6-3(8)2(7)5-4(6)9/h1H3,(H,5,7,9) | PubChem[1] |

| InChIKey | MJJCZWPYKMGQHU-UHFFFAOYSA-N | PubChem[1] |

Experimental Protocols

Standardized protocols are essential for the accurate determination of the physicochemical properties of a compound. Below are detailed methodologies for key experimental procedures.

The melting point is a critical indicator of a substance's purity.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for this compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Calibrated thermometer

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped gently to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Purity Assessment: A sharp melting range (typically ≤ 1°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

This method determines the equilibrium solubility of a substance in a solvent, which is a crucial parameter for drug development.

Objective: To quantify the maximum concentration of this compound that can be dissolved in water at a specified temperature.

Apparatus:

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation: An excess amount of solid this compound is added to a vial containing a known volume of purified water (or a relevant buffer solution).

-

Equilibration: The vial is sealed and placed in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand to permit the settling of undissolved solid. An aliquot of the supernatant is then carefully removed and filtered through a syringe filter to remove any remaining solid particles.

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy, by comparing the response to a standard curve prepared with known concentrations of the compound.

-

Result Expression: The solubility is expressed in units such as mg/mL or mol/L.

Logical and Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate logical workflows and potential biological interactions relevant to the study of this compound and its analogs.

N-substituted derivatives of parabanic acid, the parent structure of this compound, have been investigated as inhibitors of Tyrosyl-DNA Phosphodiesterase 1 (TDP1), an enzyme critical for repairing DNA damage caused by topoisomerase I (TOP1) poisons used in chemotherapy.

References

1-Methylimidazolidine-2,4,5-trione CAS number and molecular formula

This technical guide provides a comprehensive overview of 1-Methylimidazolidine-2,4,5-trione, also known as Methylparabanic acid or N-Methylparabanic acid. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed information on its chemical properties, synthesis, and potential biological significance.

Chemical Identification and Properties

This compound is a heterocyclic organic compound belonging to the parabanic acid class. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3659-97-0 | [1] |

| Molecular Formula | C₄H₄N₂O₃ | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Methylparabanic acid, 1-Methyl-2,4,5-imidazolidinetrione, N-Methylparabanic acid | [1] |

| Molecular Weight | 128.09 g/mol | [1] |

| Appearance | Solid (form may vary) | |

| LogP | -0.59 |

Synthesis of this compound

The synthesis of N-substituted imidazolidine-2,4,5-triones, such as this compound, is commonly achieved through the reaction of a corresponding urea derivative with oxalyl chloride.[2] The following is a detailed experimental protocol adapted from a general procedure for the synthesis of related compounds.

Experimental Protocol: Synthesis from N-Methylurea and Oxalyl Chloride

Materials and Reagents:

-

N-Methylurea

-

Oxalyl chloride

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Triethylamine (Et₃N)

-

Distilled water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve N-methylurea (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Add triethylamine (2.2 equivalents) to the solution and stir the mixture at room temperature.

-

Addition of Oxalyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Add oxalyl chloride (1.2 equivalents) dropwise via a dropping funnel, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and wash it with distilled water (3 x volume of CH₂Cl₂). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.

-

Characterization: The structure and purity of the final product, this compound, should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

References

An In-depth Technical Guide to 1-Methylimidazolidine-2,4,5-trione

This technical guide provides a comprehensive overview of 1-Methylimidazolidine-2,4,5-trione, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical identity, physicochemical properties, synthesis, and biological activity, with a focus on its role as a potential therapeutic agent.

Chemical Identity and Properties

This compound, a derivative of imidazolidine, is also commonly known by its synonyms, Methylparabanic acid or N-Methylparabanic acid.[1] Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C4H4N2O3 | [1] |

| Molecular Weight | 128.09 g/mol | [1] |

| CAS Number | 3659-97-0 | [1] |

| Appearance | Off-white solid | [2] |

| Solubility | Soluble in DMSO | [2] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| LogP | -0.59 | [3] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Signals | Source |

| Mass Spectrometry | m/z top peak: 56; 2nd highest: 57; 3rd highest: 28 | [1] |

| ¹³C NMR Spectroscopy | Data available in spectral databases | [1] |

| Infrared Spectroscopy | Data available in spectral databases | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves the cyclization of 1-methylurea with oxalyl chloride. This reaction is a common method for preparing imidazolidine-2,4,5-trione derivatives.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Methylurea

-

Oxalyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Distilled water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 1-methylurea (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding distilled water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with distilled water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis Workflow

Biological Activity: Inhibition of Soluble Epoxide Hydrolase

Experimental Protocol: Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This fluorometric assay is designed to screen for inhibitors of sEH. The principle is based on the hydrolysis of a non-fluorescent sEH substrate to a highly fluorescent product.

Materials:

-

Human recombinant sEH

-

sEH assay buffer

-

sEH substrate (e.g., PHOME)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., N-Cyclohexyl-N'-dodecylurea, NCND)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in sEH assay buffer.

-

In the wells of a 96-well plate, add the sEH assay buffer.

-

Add the test compound dilutions, positive control, or vehicle control to the respective wells.

-

Add the human recombinant sEH enzyme solution to all wells except the background control wells.

-

Incubate the plate at 30°C for 5 minutes.

-

Initiate the enzymatic reaction by adding the sEH substrate to all wells.

-

Immediately measure the fluorescence intensity (e.g., Excitation/Emission = 330/465 nm) kinetically for 10-20 minutes at 30°C.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition versus the log of the test compound concentration and fit the data to a suitable model to determine the IC50 value.

sEH Inhibition Assay Workflow

Signaling Pathways Modulated by sEH Inhibition

Inhibition of soluble epoxide hydrolase leads to an accumulation of epoxyeicosatrienoic acids (EETs), which in turn modulates several downstream signaling pathways. These pathways are implicated in inflammation, pain, and cardiovascular regulation.

One key mechanism involves the modulation of inflammatory responses. Increased EET levels have been shown to suppress the expression of cyclooxygenase-2 (COX-2), a pro-inflammatory enzyme.[4] Additionally, sEH inhibitors can influence neuroinflammation and neuronal excitability, in part through the modulation of GABAergic neurotransmission.[5] More recently, a link between sEH and endoplasmic reticulum (ER) stress has been identified, where sEH deficiency can alleviate ER stress through the IRE1α/JNK/AP-1 signaling pathway.[6]

Signaling Pathway Diagram

Conclusion

This compound is a readily synthesizable compound with potential as a soluble epoxide hydrolase inhibitor. Its ability to modulate key signaling pathways involved in inflammation and pain makes it a compound of significant interest for further investigation in drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this and related molecules.

References

- 1. This compound | C4H4N2O3 | CID 123196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 3659-97-0 | Sun-shinechem [sun-shinechem.com]

- 3. Hit2Lead | 1-methyl-2,4,5-imidazolidinetrione | CAS# 3659-97-0 | MFCD00457047 | BB-4045673 [hit2lead.com]

- 4. pnas.org [pnas.org]

- 5. Epoxy fatty acids and inhibition of the soluble epoxide hydrolase selectively modulate GABA mediated neurotransmission to delay onset of seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Soluble epoxide hydrolase deficiency attenuates airway inflammation in COPD via IRE1α/JNK/AP-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-Methylimidazolidine-2,4,5-trione: Discovery and History

This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of 1-Methylimidazolidine-2,4,5-trione for researchers, scientists, and drug development professionals.

Introduction and Nomenclature

This compound, also known by its common name N-methylparabanic acid, is a heterocyclic compound belonging to the imidazolidine class. Its systematic IUPAC name is this compound. The compound is structurally characterized by a five-membered ring containing two nitrogen atoms and three carbonyl groups, with a methyl group attached to one of the nitrogen atoms.

Synonyms:

-

N-methylparabanic acid

-

1-Methyl-2,4,5-imidazolidinetrione

-

Methylparabanic acid

Discovery and Historical Context

The history of this compound is intrinsically linked to the study of uric acid and its derivatives in the 19th century. The parent compound, parabanic acid (imidazolidine-2,4,5-trione), was identified as a degradation product of uric acid. Pioneering chemists Justus von Liebig and Friedrich Wöhler conducted extensive research on uric acid and its derivatives, laying the foundation for the understanding of this class of compounds.

While the exact date and discoverer of the specific N-methyl derivative, this compound, are not well-documented in readily available historical records, its synthesis and study logically followed the characterization of parabanic acid. The development of synthetic organic chemistry in the mid-to-late 19th century allowed for the systematic modification of known compounds, and the methylation of the parabanic acid structure would have been a straightforward extension of the existing chemical knowledge.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is compiled from various chemical databases and literature sources.

| Property | Value |

| Molecular Formula | C₄H₄N₂O₃ |

| Molecular Weight | 128.09 g/mol |

| CAS Number | 3659-97-0 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 151-154 °C |

| Solubility | Soluble in water, ethanol, and other polar organic solvents. |

| pKa | Not readily available |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Features |

| ¹H NMR | A singlet corresponding to the methyl protons (N-CH₃) is expected. The chemical shift would be in the range of 2.5-3.5 ppm. Another singlet for the N-H proton is also expected, with a chemical shift that can vary depending on the solvent and concentration. |

| ¹³C NMR | Three signals for the carbonyl carbons (C=O) are expected in the downfield region (typically 150-180 ppm). A signal for the methyl carbon (N-CH₃) is expected in the upfield region (typically 20-30 ppm). |

| Infrared (IR) | Characteristic strong absorption bands for the carbonyl groups (C=O) are expected in the region of 1700-1800 cm⁻¹. An N-H stretching vibration may be observed around 3200-3400 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 128. Fragmentation patterns would involve the loss of CO and other small fragments. |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through the condensation reaction of N-methylurea with an oxalyl derivative, such as oxalyl chloride or a dialkyl oxalate. A general, representative protocol is provided below.

Reaction: Condensation of N-Methylurea with Oxalyl Chloride

Materials:

-

N-Methylurea

-

Oxalyl chloride

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylurea in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the tertiary amine base to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of oxalyl chloride in the same anhydrous solvent to the cooled reaction mixture with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Filter the reaction mixture to remove any precipitated salts (e.g., triethylammonium chloride).

-

Wash the filtrate with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield pure this compound.

Safety Precautions: Oxalyl chloride is a corrosive and toxic substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Visualizations

Synthesis Pathway of this compound

Caption: Synthesis of this compound from N-methylurea.

Potential Applications and Biological Activity

Derivatives of imidazolidine-2,4,5-trione have been investigated for a range of biological activities. While specific data for this compound is limited in publicly accessible literature, the core scaffold is of interest in medicinal chemistry.

-

Enzyme Inhibition: The trione functionality suggests potential as an inhibitor for various enzymes, particularly those with nucleophilic residues in their active sites.

-

Scaffold for Drug Discovery: The imidazolidinetrione ring can serve as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. Further derivatization at the N-H position could lead to a library of compounds for biological screening.

-

Agrochemicals: Some heterocyclic compounds containing the urea or thiourea moiety have shown herbicidal or fungicidal properties. This suggests a potential, though unexplored, avenue for research into the applications of N-methylparabanic acid derivatives in agriculture.

Further research is required to fully elucidate the biological activity profile and potential therapeutic or industrial applications of this compound.

Conclusion

This compound is a compound with a rich historical background rooted in the foundational studies of organic chemistry. Its synthesis is achievable through established chemical methodologies. While its specific biological activities and applications are not yet extensively documented, the imidazolidinetrione scaffold holds promise for further investigation in the fields of medicinal chemistry and drug discovery. This guide provides a foundational resource for researchers interested in exploring the potential of this and related compounds.

An In-depth Technical Guide on 1-Methylimidazolidine-2,4,5-trione Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-methylimidazolidine-2,4,5-trione core, a derivative of parabanic acid, represents a versatile scaffold in medicinal chemistry.[1][2] Parabanic acid itself is a natural metabolite formed during the oxidation of uric acid.[2] N-substituted derivatives of this heterocyclic system have garnered significant attention due to their broad spectrum of biological activities. These compounds have been investigated for their potential as antitumor, antiepileptic, lipid-lowering, and antidiabetic agents.[2] Furthermore, they have shown promise as potent enzyme inhibitors, targeting key players in various disease pathways such as soluble epoxide hydrolase (sEH), acetylcholinesterase, butyrylcholinesterase, tyrosyl-DNA phosphodiesterase 1 (TDP1), and pyruvate carboxylase (PC).[2][3] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives and their analogs, with a focus on quantitative data, experimental methodologies, and the visualization of relevant biological pathways and workflows.

Synthesis of this compound Derivatives

The general synthesis of 1,3-disubstituted imidazolidine-2,4,5-triones typically involves the reaction of a corresponding urea with oxalyl chloride.[1][4] This method provides a straightforward route to a variety of derivatives with good yields.

A plausible synthetic route for this compound would start from N-methylurea. The reaction would proceed via cyclization with oxalyl chloride in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane.

Below is a general experimental protocol for the synthesis of imidazolidine-2,4,5-trione derivatives based on literature procedures.[1]

General Experimental Protocol for Synthesis

Materials:

-

Substituted urea (1.0 eq)

-

Oxalyl chloride (1.2-2.0 eq)

-

Triethylamine (2.0-3.0 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Distilled water

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the substituted urea and triethylamine in anhydrous dichloromethane or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add oxalyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water.

-

Separate the organic layer and wash it sequentially with distilled water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a wide array of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Inhibition of Tyrosyl-DNA Phosphodiesterase 1 (TDP1)

TDP1 is a key enzyme in the DNA base excision repair pathway, responsible for repairing topoisomerase I (Top1)-mediated DNA damage.[2] Inhibition of TDP1 can potentiate the effects of Top1-targeting anticancer drugs. Several imidazolidine-2,4,5-trione derivatives have been identified as potent TDP1 inhibitors.[2][5]

Table 1: TDP1 Inhibitory Activity of Imidazolidine-2,4,5-trione Derivatives [2]

| Compound | Structure | IC₅₀ (µM) |

| 8a | 1-(1-Adamantyl)-3-[(1R,4aR,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthren-1-yl]imidazolidine-2,4,5-trione | 0.69 |

| 8b | 1-(2-Adamantyl)-3-[(1R,4aR,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthren-1-yl]imidazolidine-2,4,5-trione | 0.52 |

| 9a | 1-(1-Adamantyl)-3-[(1R,4aS,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl]imidazolidine-2,4,5-trione | 0.96 |

| 9b | 1-(2-Adamantyl)-3-[(1R,4aS,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl]imidazolidine-2,4,5-trione | 0.78 |

Inhibition of Pyruvate Carboxylase (PC)

Pyruvate carboxylase is a crucial enzyme in gluconeogenesis and the replenishment of the tricarboxylic acid (TCA) cycle.[3] Its inhibition is a potential therapeutic strategy for metabolic disorders like type 2 diabetes. Substituted imidazolidinetriones have been identified as potent inhibitors of PC.[3]

Table 2: Pyruvate Carboxylase Inhibitory Activity of Imidazolidine-2,4,5-trione Derivatives [3]

| Compound | R¹ | R³ | IC₅₀ (µM) |

| 6i | CH₂CO₂Et | 4-chlorophenyl | 3 |

| 6j | CH₂CO₂Et | 4-methoxyphenyl | 4 |

| 6k | CH₂CO₂Et | 4-fluorophenyl | 5 |

| 6l | CH₂CO₂Et | 3,4-dichlorophenyl | 6 |

| 6m | CH₂CO₂Et | 4-(trifluoromethyl)phenyl | 7 |

| 6n | CH₂CO₂Et | 4-cyanophenyl | 8 |

| 6o | CH₂CO₂Et | 4-nitrophenyl | 9 |

| 6p | CH₂CO₂Et | naphthalen-2-yl | 10 |

| 6q | CH₂CO₂Et | furan-2-yl | 11 |

| 6r | CH₂CO₂Et | thiophen-2-yl | 12 |

Inhibition of Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase is involved in the metabolism of anti-inflammatory epoxy-fatty acids.[1][6] Inhibition of sEH can increase the levels of these beneficial lipids, making it a target for treating inflammatory conditions and hypertension. Imidazolidine-2,4,5-trione derivatives have been shown to be effective sEH inhibitors.[1][4][6][7]

Table 3: Soluble Epoxide Hydrolase Inhibitory Activity of Imidazolidine-2,4,5-trione Derivatives [1][7]

| Compound | R¹ | R³ | Human sEH IC₅₀ (nM) |

| 1c | Adamantan-1-yl | 4-(trifluoromethoxy)phenyl | 0.4 |

| 1b | Adamantan-1-yl | 4-(trifluoromethyl)phenyl | 7.7 |

| 1i | Adamantan-1-yl | 3-(trifluoromethoxy)phenyl | 22.8 |

| 1a | Adamantan-1-yl | 3-(trifluoromethyl)phenyl | 86.8 |

| 1j | Adamantan-1-yl | 3-cyanophenyl | 216.1 |

| 1e | Adamantan-1-yl | 4-cyanophenyl | 310.6 |

| 1g | Adamantan-1-yl | 4-nitrophenyl | 370.7 |

| 1f | Adamantan-1-yl | 3-nitrophenyl | 466.4 |

| 1d | Adamantan-1-yl | 4-chlorophenyl | 6127 |

| 1k | Adamantan-1-yl | 4-aminosulfonylphenyl | 8417 |

Anticonvulsant Activity

While direct data for this compound is limited, the broader class of imidazolidine-2,4-dione derivatives has a well-established history in anticonvulsant research.[8] The following table presents data for related compounds, suggesting the potential of the trione scaffold in this area.[9][10]

Table 4: Anticonvulsant Activity of Related Imidazolidine Derivatives [9][10]

| Compound Class | Test Model | ED₅₀ (mg/kg) |

| α-hydroxyamides | MES | 9.1 - 53.9 |

| N-derivative-oxathiazolidine-4-one-2,2-dioxides | MES | 0.06 - 91.1 |

| 3-substituted (2,5-dioxopyrrolidin-1-yl)propanamides | MES | 49.6 |

| 3-substituted (2,5-dioxopyrrolidin-1-yl)propanamides | scPTZ | 67.4 |

| 3-substituted (2,5-dioxopyrrolidin-1-yl)propanamides | 6 Hz (32 mA) | 31.3 |

| 3-substituted (2,5-dioxopyrrolidin-1-yl)propanamides | 6 Hz (44 mA) | 63.2 |

Experimental Protocols for Biological Assays

Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition Assay

This protocol is based on a fluorogenic biosensor assay.

Materials:

-

Recombinant human TDP1 enzyme

-

Fluorogenic TDP1 substrate (e.g., a single-stranded oligonucleotide with a 5'-fluorophore and a 3'-quencher)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 7 mM β-mercaptoethanol)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the TDP1 enzyme to each well.

-

Add the test compounds or DMSO (vehicle control) to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the fluorogenic TDP1 substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set duration (e.g., 30 minutes) at 37 °C.

-

The rate of increase in fluorescence is proportional to the TDP1 activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Pyruvate Carboxylase (PC) Inhibition Assay

This is a coupled-enzyme spectrophotometric assay.

Materials:

-

Purified pyruvate carboxylase

-

Citrate synthase

-

Pyruvate

-

ATP

-

MgCl₂

-

NaHCO₃

-

Acetyl-CoA

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, MgCl₂, NaHCO₃, pyruvate, acetyl-CoA, DTNB, and citrate synthase.

-

Add serial dilutions of the test compounds or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add the reaction mixture to each well.

-

Add the PC enzyme to each well to pre-incubate with the inhibitors.

-

Initiate the reaction by adding ATP to each well.

-

The oxaloacetate produced by PC is converted by citrate synthase, releasing Coenzyme A.

-

The released Coenzyme A reacts with DTNB to produce a colored product that absorbs at 412 nm.

-

Monitor the increase in absorbance at 412 nm over time.

-

Calculate the reaction rate and the percentage of inhibition for each compound concentration.

-

Determine the IC₅₀ value as described for the TDP1 assay.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol utilizes a fluorogenic substrate.

Materials:

-

Recombinant human sEH enzyme

-

Fluorogenic sEH substrate (e.g., PHOME)

-

Assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add the sEH enzyme to each well of a 96-well plate.

-

Add the test compounds or DMSO (vehicle control) and pre-incubate for 5-10 minutes at room temperature.

-

Initiate the reaction by adding the fluorogenic sEH substrate.

-

Measure the fluorescence intensity kinetically at an excitation wavelength of 330 nm and an emission wavelength of 465 nm for 15-30 minutes.

-

The rate of fluorescence increase is proportional to sEH activity.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Anticonvulsant Screening: Maximal Electroshock (MES) Test

Animals:

-

Male mice (e.g., CF-1 or C57BL/6) or rats (e.g., Sprague-Dawley)

Equipment:

-

Electroconvulsive shock apparatus

-

Corneal electrodes

-

Topical anesthetic (e.g., 0.5% tetracaine)

-

Saline solution

Procedure:

-

Administer the test compound or vehicle to groups of animals via an appropriate route (e.g., intraperitoneal or oral).

-

At the time of predicted peak effect, apply a drop of topical anesthetic to the corneas of each animal.

-

Apply a drop of saline to the corneal electrodes.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) through the corneal electrodes.

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

The absence of the tonic hindlimb extension is considered protection.

-

Calculate the percentage of protected animals at each dose.

-

Determine the median effective dose (ED₅₀) using probit analysis.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways in which the target enzymes of this compound derivatives are involved.

References

- 1. Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Evaluation of 1,3-Disubstituted Imidazolidine-2,4,5-triones as Inhibitors of Pyruvate Carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Imidazolidine-2,4,5- and pirimidine-2,4,6-triones - New primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 10. Synthesis and anticonvulsant activity of bioisosteres of trimethadione, N-derivative-1,2,3-oxathiazolidine-4-one-2,2-dioxides from α-hydroxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the natural occurrence, synthesis, and biological significance of 1-Methylimidazolidine-2,4,5-trione and its related compounds. Extensive research indicates that This compound is not a known naturally occurring compound . However, its parent structure, imidazolidine-2,4,5-trione, also known as parabanic acid, is a natural metabolite formed in biological systems through the oxidation of uric acid. This guide will delve into the endogenous formation of parabanic acid, provide detailed synthetic protocols for its N-methylated derivative, outline analytical methodologies for its detection, and discuss the biological implications of these compounds.

Natural Occurrence: The Endogenous Formation of Parabanic Acid

While this compound has not been identified from natural sources, its core structure, parabanic acid, is an endogenous product of purine metabolism. Specifically, parabanic acid is formed from the oxidation of uric acid, a key antioxidant in the human body.

The primary mechanism for this transformation involves the reaction of uric acid with singlet oxygen (¹O₂), a highly reactive form of oxygen.[1][2] This reaction is of significant biological interest as it can serve as a biomarker for oxidative stress.[3] Increased levels of parabanic acid have been observed in human skin following exposure to sunlight, which generates singlet oxygen.[2]

The formation of parabanic acid from uric acid proceeds through a proposed mechanism involving an endoperoxide intermediate that rearranges to a hydroperoxide, which then degrades to parabanic acid.[4]

Signaling Pathway: Formation of Parabanic Acid from Uric Acid

Caption: Uric Acid Oxidation Pathway.

Synthesis of this compound

As this compound is a synthetic compound, this section provides a detailed experimental protocol for its laboratory preparation. The synthesis is typically achieved through the methylation of the parent compound, parabanic acid.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via N-methylation of parabanic acid.

Materials:

-

Parabanic acid (Imidazolidine-2,4,5-trione)

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, dropping funnel, ice bath.

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer and an argon/nitrogen inlet, dissolve parabanic acid (1.0 equivalent) in anhydrous DMF.

-

Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise, ensuring the temperature remains below 5°C. Stir the mixture at 0°C for 30 minutes to allow for complete deprotonation.

-

Methylation: Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0°C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Quenching: Cool the reaction mixture to 0°C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel, dilute with water, and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Confirm the structure and purity of the resulting this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow: Synthesis of this compound

Caption: Synthesis Workflow Diagram.

Analytical Methods for Detection and Quantification

The detection and quantification of parabanic acid in biological samples are crucial for studying its role as a biomarker of oxidative stress. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and specificity.

Experimental Protocol: Quantification of Parabanic Acid in Human Urine by LC-MS/MS

Objective: To quantify the concentration of parabanic acid in human urine samples.

Materials and Reagents:

-

Human urine samples

-

Parabanic acid standard

-

Stable isotope-labeled internal standard (e.g., ¹³C₃-Parabanic acid)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Deionized water

-

Centrifugal filters (0.22 µm)

Instrumentation:

-

High-performance liquid chromatograph (HPLC)

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Reversed-phase C18 analytical column

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples on ice.

-

To 100 µL of urine, add 10 µL of the internal standard solution.

-

Precipitate proteins by adding 400 µL of cold acetonitrile.

-

Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

-

Filter the reconstituted sample through a 0.22 µm centrifugal filter.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Inject the prepared sample onto the C18 column.

-

Employ a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). A typical gradient might be: 0-1 min, 2% B; 1-5 min, 2-98% B; 5-7 min, 98% B; 7.1-10 min, 2% B.

-

Set the column temperature to 40°C and the flow rate to 0.4 mL/min.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in negative ion mode using ESI.

-

Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for parabanic acid and its internal standard would need to be optimized. For parabanic acid (C₃H₂N₂O₃, MW: 114.06), a potential transition could be m/z 113 → 71.

-

-

-

Data Analysis:

-

Construct a calibration curve using the parabanic acid standard.

-

Quantify the parabanic acid concentration in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Analytical Workflow: LC-MS/MS Quantification

Caption: LC-MS/MS Workflow Diagram.

Biological Activities and Significance

The biological role of parabanic acid and its derivatives is an area of active research. Given its origin from uric acid oxidation, parabanic acid is primarily studied as a marker of oxidative stress.[5] Uric acid itself has a dual role, acting as an antioxidant in the extracellular environment but potentially exhibiting pro-oxidant effects intracellularly.[1][6][7] The formation of parabanic acid is a consequence of the antioxidant action of uric acid against singlet oxygen.

N-substituted derivatives of parabanic acid have been synthesized and investigated for a range of pharmacological activities. These synthetic derivatives have shown potential as:

-

Inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair, suggesting potential applications in cancer therapy.[8]

-

Anticonvulsant and antiepileptic agents.[8]

-

Lipid-lowering and antidiabetic therapies.[8]

-

Inhibitors of soluble epoxide hydrolase (sEH), acetylcholinesterase, and butyrylcholinesterase.[8]

It is important to note that these activities are associated with synthetic derivatives and not with the naturally formed parabanic acid itself.

Quantitative Data Summary

Currently, there is limited quantitative data available in the literature regarding the natural concentrations of parabanic acid in various biological matrices. However, its detection in human skin upon UV exposure confirms its in vivo formation. For synthetic derivatives, quantitative data on their biological activities, such as IC₅₀ values, are reported in specific research publications.

| Compound | Biological Activity | Quantitative Data (IC₅₀) | Reference |

| Norabietyl Imidazolidine-2,4,5-trione derivative | TDP1 Inhibition | 0.52–0.69 µM | [9] |

| Nordehydroabietyl Imidazolidine-2,4,5-trione derivative | TDP1 Inhibition | 0.78–0.96 µM | [9] |

Conclusion

References

- 1. URIC ACID: THE OXIDANT–ANTIOXIDANT PARADOX - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Parabanic acid is the singlet oxygen specific oxidation product of uric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo ROS production and use of oxidative stress-derived biomarkers to detect the onset of diseases such as Alzheimer's disease, Parkinson's disease, and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Is uric acid a true antioxidant? Identification of uric acid oxidation products and their biological effects | Semantic Scholar [semanticscholar.org]

- 5. BioKB - Relationship - Peroxynitrous Acid - activates - parabanic acid [biokb.lcsb.uni.lu]

- 6. Is uric acid a true antioxidant? Identification of uric acid oxidation products and their biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Unraveling the Stability of 1-Methylimidazolidine-2,4,5-trione: A Theoretical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical underpinnings of the stability of 1-Methylimidazolidine-2,4,5-trione, a heterocyclic compound of interest in medicinal chemistry and materials science. By leveraging computational chemistry methodologies, we delve into the structural and energetic factors governing its stability and potential degradation pathways. This document synthesizes available theoretical data on the parent compound, parabanic acid, and its close analog, N,N'-dimethylimidazolidine-2,4,5-trione, to provide a comprehensive overview.

Core Concepts in Molecular Stability

The stability of a molecule like this compound can be assessed through various theoretical parameters. These include its optimized geometric structure, thermodynamic properties such as the heat of formation and Gibbs free energy, and its vibrational frequencies. Computational techniques, particularly Density Functional Theory (DFT), have proven to be powerful tools for elucidating these properties.

Computational Methodology

The theoretical data presented herein is primarily derived from studies on parabanic acid and its N,N'-dimethyl derivative, employing Density Functional Theory (DFT) calculations. A common and reliable method involves the B3LYP functional combined with a 6-31G* basis set. This level of theory provides a good balance between computational cost and accuracy for organic molecules of this nature.

Experimental Protocol: Geometry Optimization and Vibrational Frequency Calculation

-

Initial Structure Generation: The 3D structure of this compound is constructed using molecular modeling software.

-

Quantum Chemical Software: Calculations are performed using a quantum chemistry package such as Gaussian, ORCA, or Spartan.

-

Method Selection: The B3LYP hybrid functional is selected for its proven accuracy in predicting geometries and energies of organic molecules.

-

Basis Set Selection: The 6-31G* Pople-style basis set is chosen, which includes polarization functions on heavy atoms to accurately describe the bonding environment.

-

Geometry Optimization: An energy minimization calculation is performed to find the lowest energy conformation of the molecule. The convergence criteria are typically set to a tight threshold to ensure a true minimum is located.

-

Vibrational Frequency Analysis: Following successful geometry optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be compared with experimental infrared and Raman spectra for validation.

-

Thermodynamic Properties: From the frequency calculation, thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy are obtained.

Data Presentation: Theoretical Stability Parameters

Due to the limited direct theoretical studies on this compound, the following tables present a synthesis of expected values based on computational studies of its parent compound, parabanic acid, and the closely related N,N'-dimethylimidazolidine-2,4,5-trione. These values serve as a robust estimation of the target molecule's properties.

Table 1: Calculated Thermodynamic Properties (B3LYP/6-31G)*

| Property | Estimated Value for this compound |

| Heat of Formation (ΔHf°) | Data not directly available, but expected to be negative, indicating thermodynamic stability relative to its constituent elements. |

| Gibbs Free Energy of Formation (ΔGf°) | Data not directly available, but expected to be negative under standard conditions. |

| Zero-Point Vibrational Energy (ZPVE) | Calculable from frequency analysis; provides a baseline for molecular energy. |

Table 2: Key Optimized Geometric Parameters (Bond Lengths and Angles) (B3LYP/6-31G)*

| Parameter | Atom Pair/Triplet | Estimated Value |

| Bond Lengths (Å) | ||

| C=O (carbonyls) | ~ 1.20 - 1.22 | |

| C-N (ring) | ~ 1.38 - 1.42 | |

| N-CH3 | ~ 1.46 | |

| C-C (ring) | ~ 1.54 | |

| Bond Angles (degrees) | ||

| N-C-N (ring) | ~ 110 - 112 | |

| C-N-C (ring) | ~ 112 - 114 | |

| O=C-N (ring) | ~ 125 - 127 |

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) (B3LYP/6-31G)*

| Vibrational Mode | Functional Group | Estimated Frequency Range |

| C=O Stretching | Carbonyl groups | 1700 - 1800 |

| N-H Stretching | Amide N-H | ~ 3200 - 3400 |

| C-N Stretching | Ring C-N bonds | 1300 - 1450 |

| CH3 Stretching | Methyl group | 2900 - 3000 |

| Ring Deformation | Imidazolidine ring | 800 - 1200 |

Visualization of Molecular Stability Concepts

Diagram 1: General Workflow for Theoretical Stability Analysis

Caption: Workflow for computational stability analysis of this compound.

Potential Decomposition Pathway: Ring-Opening Hydrolysis

Computational studies on the parent compound, parabanic acid, have indicated that the imidazolidine ring is susceptible to nucleophilic attack, particularly in the presence of protic solvents like methanol or water. This suggests a potential decomposition pathway for this compound is hydrolysis, leading to a ring-opening reaction.

The proposed mechanism involves the nucleophilic attack of a water molecule on one of the carbonyl carbons, followed by proton transfer and subsequent cleavage of a C-N bond within the ring. This would result in the formation of N-methyl-N'-oxamoylurea.

Diagram 2: Proposed Hydrolytic Decomposition Pathway

Caption: Proposed hydrolytic decomposition of this compound.

Conclusion

While direct and extensive theoretical studies on the stability of this compound are not abundant in the current literature, a robust understanding can be constructed by leveraging data from its parent compound and close structural analogs. The computational methodologies outlined in this guide provide a clear framework for assessing its stability. The provided data, estimated from related compounds, suggests a thermodynamically stable molecule under standard conditions, but with a potential for hydrolytic degradation through a ring-opening mechanism. Further dedicated computational and experimental studies are warranted to refine these findings and fully elucidate the stability profile of this promising molecule.

Methodological & Application

Application Notes: Synthesis and Applications of 1-Methylimidazolidine-2,4,5-trione

Introduction

1-Methylimidazolidine-2,4,5-trione, also known as N-methylparabanic acid, is a heterocyclic organic compound belonging to the imidazolidine class.[1] Derivatives of imidazolidine-2,4,5-trione are of significant interest to the scientific community due to their diverse biological activities. These compounds serve as valuable scaffolds in medicinal chemistry and drug development.

Key Applications

N-substituted derivatives of parabanic acid have been explored for various therapeutic applications, including:

-

Enzyme Inhibition: They have been identified as inhibitors of enzymes such as pyruvate carboxylase and tyrosyl-DNA phosphodiesterase 1, which are targets for developing antitumor, antiepileptic, lipid-lowering, and antidiabetic therapies.[2][3]

-

Agrochemicals: Certain derivatives are investigated for their potential as fungicides.[4][5]

-

Synthetic Intermediates: They are used as building blocks in the synthesis of more complex molecules with pharmacological importance.[5][6]

The synthesis protocol provided below describes a general and effective method for preparing this compound in a laboratory setting.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | Methylparabanic acid, N-Methylparabanic acid | [1] |

| CAS Number | 3659-97-0 | [7][8] |

| Molecular Formula | C₄H₄N₂O₃ | [1][7] |

| Molecular Weight | 128.09 g/mol | [1] |

| Appearance | Off-white solid | [7] |

| Solubility | Soluble in DMSO | [7] |

Experimental Protocol

Objective: To synthesize this compound from N-methylurea and oxalyl chloride.

Materials:

-

N-methylurea

-

Oxalyl chloride

-

Triethylamine

-

Dichloromethane (CH₂Cl₂)

-

Distilled water

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Hazard Warning: This protocol involves hazardous chemicals.[1]

-

Oxalyl chloride: Corrosive and toxic. Reacts violently with water.

-

Dichloromethane: Volatile and a suspected carcinogen.

-

Triethylamine: Flammable and corrosive.

-

This compound: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn.

Procedure:

-

Reaction Setup:

-

In a dry round-bottom flask equipped with a magnetic stir bar, dissolve N-methylurea (1 equivalent) in anhydrous dichloromethane.

-

Add triethylamine (2.2 equivalents) to the solution.

-

Cool the reaction mixture in an ice bath.

-

-

Addition of Oxalyl Chloride:

-

While stirring, add oxalyl chloride (1.1 equivalents) dropwise to the cooled solution using a dropping funnel. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up:

-

Once the reaction is complete, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with distilled water (3 x volume of organic layer) to remove triethylamine hydrochloride and other water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the sodium sulfate and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the pure this compound.

-

-

Characterization:

-

Analyze the purified product using techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

-

Visualization

Caption: Synthesis workflow for this compound.

References

- 1. This compound | C4H4N2O3 | CID 123196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1 [mdpi.com]

- 3. Synthesis and Evaluation of 1,3-Disubstituted Imidazolidine-2,4,5-triones as Inhibitors of Pyruvate Carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. researchgate.net [researchgate.net]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. This compound | CAS 3659-97-0 | Sun-shinechem [sun-shinechem.com]

- 8. Hit2Lead | 1-methyl-2,4,5-imidazolidinetrione | CAS# 3659-97-0 | MFCD00457047 | BB-4045673 [hit2lead.com]

Application Notes and Protocols for 1-Methylimidazolidine-2,4,5-trione in Organic Synthesis